molecular formula C16H21NO5 B14876032 Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside

Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside

Cat. No.: B14876032
M. Wt: 307.34 g/mol
InChI Key: GDYLYTADQGGFEF-HAXBKTOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside is a significant compound in the field of biomedicine. It serves as a foundation for pharmaceutical advancements aimed at treating various diseases. This compound is a monosaccharide derivative with a molecular formula of C16H21NO5 and a molecular weight of 307.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside typically involves the protection of hydroxyl groups, followed by the introduction of the acetamido group. The benzylidene group is used to protect the hydroxyl groups at positions 4 and 6. The reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The production process is designed to ensure high purity and quality, with cleanroom environments ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: This reaction can be used to remove protective groups.

    Substitution: This reaction can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of carbohydrate-protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs.

    Industry: It is used in the production of various biochemicals

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside: This compound is also used in biomedical research and has similar protective groups.

    Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: This compound is used in the synthesis of other complex molecules.

Uniqueness

Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxy-a-D-ribo-hexopyranoside is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

N-[(4aR,6S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]acetamide

InChI

InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16?/m0/s1

InChI Key

GDYLYTADQGGFEF-HAXBKTOASA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.